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Ethyl 5-oxodecanoate

Flavor regulation Food safety GRAS determination

Ethyl 5-oxodecanoate (decanoic acid, 5-oxo-, ethyl ester; C₁₂H₂₂O₃) is a medium-chain aliphatic keto-ester belonging to the fatty acid ester class. It is formally recognized as a flavoring agent by both the FEMA GRAS program (FEMA No.

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 93919-00-7
Cat. No. B1305073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxodecanoate
CAS93919-00-7
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCCC(=O)OCC
InChIInChI=1S/C12H22O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h3-10H2,1-2H3
InChIKeyZAHUTEIIIFGYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Ethyl 5-Oxodecanoate (CAS 93919-00-7) – Keto-Ester Flavor Intermediate with Documented Regulatory and Synthetic Differentiation


Ethyl 5-oxodecanoate (decanoic acid, 5-oxo-, ethyl ester; C₁₂H₂₂O₃) is a medium-chain aliphatic keto-ester belonging to the fatty acid ester class [1]. It is formally recognized as a flavoring agent by both the FEMA GRAS program (FEMA No. 4457) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1961), which evaluated the substance in 2010 and found no safety concern at current intake levels [1][2]. The compound is a colourless clear liquid with a strong rich fruity aroma, practically insoluble in water but soluble in ethanol, with a density of 0.943–0.953 g/cm³ at 20 °C and a boiling point of 290–294 °C at 760 mmHg [3]. Its defining structural feature is the ketone group located precisely at the fifth carbon of the decanoate backbone, a position that directs enzymatic reduction toward (R)-δ-decalactone—a chiral lactone of high commercial value in the flavor and fragrance industry [4][5].

Procurement Risk Alert: Why Ethyl 5-Oxodecanoate Cannot Be Replaced by a Positional Isomer or Methyl Homolog Without Sacrificing Regulatory Standing or Product Specificity


Although several keto-esters share the same molecular formula (C₁₂H₂₂O₃) or differ by only a methylene group, they are not interchangeable for scientific or industrial use. The ketone position dictates the lactone formed upon reduction: the 5-oxo isomer yields δ-decalactone, whereas the 4-oxo isomer yields γ-decalactone—two lactones with distinct organoleptic properties and market segments [1]. Furthermore, only the 5-oxo ethyl ester holds FEMA GRAS and JECFA clearance for direct food-flavoring applications; its methyl analog (methyl 5-oxodecanoate, CAS 6093-95-4) carries no FEMA number and is explicitly listed as ‘not for flavor use’ by industry databases [2][3]. Positional isomers such as ethyl 4-oxodecanoate (CAS 14294-63-4) and ethyl 6-oxodecanoate (CAS 4144-61-0) similarly lack published FEMA GRAS determinations, making ethyl 5-oxodecanoate the only member of this keto-ester series with a well-characterized regulatory and safety profile for food-grade procurement [4]. The quantitative evidence below substantiates why this compound must be specified by exact CAS number (93919-00-7) rather than by generic chemical class.

Direct Comparative Evidence for Ethyl 5-Oxodecanoate (CAS 93919-00-7): Quantitative Differentiation from Closest Analogs


Regulatory-Only Evidence: Exclusive FEMA GRAS Clearance Among 5-Oxodecanoate Esters

Ethyl 5-oxodecanoate is the only 5-oxodecanoate ester with affirmative FEMA GRAS status (FEMA 4457) and JECFA evaluation (No. 1961, ADI: ‘no safety concern’) [1][2]. Its direct methyl homolog, methyl 5-oxodecanoate (CAS 6093-95-4), has no FEMA assignment and is explicitly classified as ‘not for flavor use’ [3]. This binary regulatory gap means that any procurement for food-flavoring applications must default to the ethyl ester or face re-authorization costs.

Flavor regulation Food safety GRAS determination

Biocatalytic Product Specificity: δ-Decalactone vs. γ-Decalactone Determined by Ketone Position

Under identical biocatalytic conditions using Serratia marcescens carbonyl reductase (SmCR), 5-oxodecanoic acid/ethyl ester is reduced to (R)-5-hydroxydecanoic acid, which spontaneously cyclizes to (R)-δ-decalactone, whereas 4-oxodecanoic acid/ethyl ester yields (R)-γ-decalactone [1]. The two lactone products have distinct sensory profiles and commercial applications: δ-decalactone imparts creamy, coconut-like notes, while γ-decalactone has a peach-like character. This product divergence is fixed by the ketone position and cannot be altered by process conditions.

Biocatalysis Chiral lactone synthesis Carbonyl reductase

Enantioselectivity and Space-Time Yield: Engineered Biocatalyst Performance on 5-Oxo Substrate

The wild-type SmCR reduces 5-oxodecanoic acid to (R)-δ-decalactone with 95% ee and 72–79% isolated yield [1]. Structure-guided directed evolution produced the SmCRM5 variant, which exhibits a 13.8-fold higher specific activity on 5-oxodecanoic acid and delivers (R)-δ-decalactone in 99% ee with a space-time yield (STY) of 301 g L⁻¹ d⁻¹ [2]. By comparison, the engineered variant achieved similarly high ee values for γ-lactones (up to 99%), but the STY for the δ-lactone substrate demonstrates industrial process feasibility specifically for the 5-oxo compound.

Protein engineering Enantioselective reduction Process intensification

Physicochemical Differentiation: Boiling Point, LogP, and Chain-Length Dependence vs. Methyl and Shorter-Chain Analogs

The ethyl ester and C10 chain length confer distinct physicochemical properties that affect formulation and processing. Ethyl 5-oxodecanoate boils at 290–294 °C (760 mmHg) with a logP (o/w) of 2.99–3.08, whereas the methyl homolog boils at 277.9 °C and the shorter-chain ethyl 5-oxooctanoate boils at 115–118 °C at reduced pressure (10 Torr) . These differences impact distillation recovery, encapsulation compatibility, and release kinetics in flavor delivery systems.

Physicochemical properties Formulation compatibility Volatility

Application-Linked Procurement Scenarios for Ethyl 5-Oxodecanoate (CAS 93919-00-7)


Food-Grade Flavor Formulation Requiring FEMA GRAS Compliance

Ethyl 5-oxodecanoate is the only 5-oxo ester with FEMA GRAS (No. 4457) and JECFA (No. 1961) clearance [1]. For flavor houses and food manufacturers operating in FDA-regulated markets, this compound can be incorporated directly into flavor formulations without an independent safety submission. The JECFA evaluation (2010) confirmed no safety concern at current intake levels, providing a ready-to-use regulatory package that its methyl analog and positional isomers lack [1][2].

Biocatalytic Production of Chiral (R)-δ-Decalactone for Premium Flavors

Ethyl 5-oxodecanoate serves as a direct precursor for (R)-δ-decalactone via SmCR- or SmCRM5-catalyzed asymmetric reduction. The engineered SmCRM5 variant delivers 99% ee and a space-time yield of 301 g L⁻¹ d⁻¹, meeting industrial productivity thresholds [3]. This route provides a green, metal-free alternative to noble-metal catalysis for producing high-value δ-lactones used in coconut, creamy, and dairy flavor profiles.

Structure-Activity Studies of Medium-Chain Keto-Ester Substrates for Carbonyl Reductase Engineering

The 5-oxo position represents a defined substrate for testing remote carbonyl reduction by newly discovered or engineered carbonyl reductases. The availability of both the acid and ethyl ester forms, as well as direct comparator substrates (4-oxo, 6-oxo analogs), makes ethyl 5-oxodecanoate a valuable tool compound for enzyme screening panels and protein engineering campaigns [4].

Physicochemical Benchmarking in Encapsulation and Delivery System Development

With a logP of 2.99–3.08 and boiling point of 290–294 °C, ethyl 5-oxodecanoate occupies a specific volatility and hydrophobicity window that can be contrasted with methyl 5-oxodecanoate (bp 277.9 °C) or shorter-chain keto-esters . This makes it a useful reference compound for developing spray-drying, extrusion, or emulsion-based flavor delivery systems where volatility and partition behavior must be matched to process conditions.

Technical Documentation Hub

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16 linked technical documents
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